3-Aminoisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Isoquinoline derivatives have been known to exhibit a broad spectrum of biological activities .
Mode of Action
Isoquinoline derivatives, in general, have diverse mechanisms of action, depending on their structural diversity .
Biochemical Pathways
Isoquinoline derivatives have been reported to exhibit various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .
Result of Action
Isoquinoline derivatives have been reported to exhibit various biological activities, suggesting their potential to induce diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that amino acids play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways .
Molecular Mechanism
It is known that amino acids can act through their transporter/transceptors, amino acid sensors, and other key molecular players to activate mTOR, particularly mTORC1 at different subcellular locations .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Aminoisoquinoline-1-carboxylic acid in laboratory settings. It has been synthesized in a metal-free one-pot process, which enables the facile synthesis of various 3-aminoisoquinolines .
Metabolic Pathways
Amino acids are known to be involved in various metabolic pathways, including those related to energy production and the synthesis of aromatic amino acids .
Transport and Distribution
Amino acids are known to be transported by ATP binding cassette (ABC)-type transport systems and secondary transporters .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoisoquinoline-1-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be used to synthesize quinoline derivatives . This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Aminoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline derivatives, while reduction may produce aminoquinoline derivatives.
Scientific Research Applications
3-Aminoisoquinoline-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the amino and carboxylic acid functional groups.
Quinoline: A structural isomer of isoquinoline with a nitrogen atom in a different position.
Aminoquinoline: Compounds with an amino group attached to the quinoline ring.
Uniqueness
3-Aminoisoquinoline-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-aminoisoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZMMMGBDNDJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.